

In-Depth Technical Guide: (1R,3S)-1-bromo-3-methylcyclopentane

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Compound of Interest

Compound Name: **1-Bromo-3-methylcyclopentane**

Cat. No.: **B2692547**

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Disclaimer: This document summarizes the currently available information on **(1R,3S)-1-bromo-3-methylcyclopentane**. It is important to note that detailed experimental data for this specific stereoisomer is limited in publicly accessible scientific literature. The majority of the presented data is based on computational models.

Chemical Structure and Identifiers

(1R,3S)-1-bromo-3-methylcyclopentane is a halogenated derivative of methylcyclopentane. The stereochemical designators "(1R,3S)" specify the spatial arrangement of the bromine atom and the methyl group attached to the cyclopentane ring, indicating a cis configuration where both substituents are on the same side of the ring.

Caption: 2D chemical structure of **(1R,3S)-1-bromo-3-methylcyclopentane**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	cis-(1R,3S)-1-bromo-3-methylcyclopentane [1]
Molecular Formula	C ₆ H ₁₁ Br [1] [2]
CAS Number	58794-26-6 (for 1-bromo-3-methylcyclopentane, stereoisomerism not specified) [2]
PubChem CID	124488949 [1]
InChI	InChI=1S/C ₆ H ₁₁ Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 [1]
InChIKey	RWMACSHFTGJPQM-NTSWFWBYSA-N [1]
SMILES	C[C@H]1CC--INVALID-LINK--Br [1]

Computed Physicochemical Properties

Experimental data on the physical and chemical properties of (1R,3S)-**1-bromo-3-methylcyclopentane** are not readily available. The following table summarizes computed properties sourced from the PubChem database. These values are predictions based on computational models and should be used as estimates.

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Weight	163.06 g/mol [1] [2]
Exact Mass	162.00441 Da [1] [2]
XLogP3-AA (LogP)	2.7 [1] [2]
Topological Polar Surface Area	0 Å ² [1] [2]
Heavy Atom Count	7 [1]
Complexity	61.2 [1] [2]
Rotatable Bond Count	0 [1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **(1R,3S)-1-bromo-3-methylcyclopentane** are not available in the public domain.

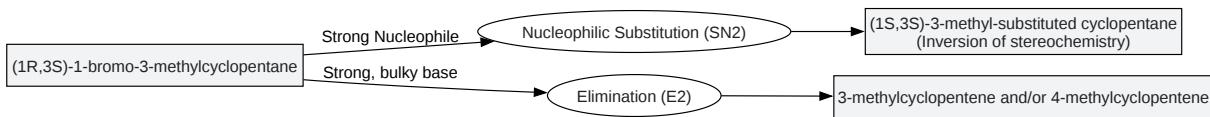
Some literature mentions the related compound, **cis-1-bromo-3-methylcyclopentane**, as a reactant in nucleophilic substitution reactions. For instance, its conversion to trans-3-methylcyclopentanol via an SN2 reaction with a hydroxide ion has been described conceptually.[3][4][5] This suggests that **(1R,3S)-1-bromo-3-methylcyclopentane** could potentially be synthesized from the corresponding alcohol, **(1S,3S)-3-methylcyclopentanol**, through a reaction that proceeds with inversion of stereochemistry, such as the Appel reaction or by treatment with phosphorus tribromide. However, a specific, validated protocol for this transformation is not documented.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or databases regarding the biological activity of **(1R,3S)-1-bromo-3-methylcyclopentane**. Consequently, no signaling pathways involving this compound have been described.

Logical Relationships and Potential Reactions

Given its structure as a secondary alkyl halide, **(1R,3S)-1-bromo-3-methylcyclopentane** is expected to undergo nucleophilic substitution and elimination reactions. The stereochemistry of the molecule will play a crucial role in the stereochemical outcome of these reactions.



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Caption: Potential reaction pathways for **(1R,3S)-1-bromo-3-methylcyclopentane**.

The diagram above illustrates the two primary reaction pathways anticipated for this compound. An SN2 reaction with a strong nucleophile would lead to inversion of configuration at the carbon bearing the bromine atom. An E2 reaction, promoted by a strong, sterically hindered base, would result in the formation of one or more isomeric alkenes. The regioselectivity and stereoselectivity of these reactions would depend on the specific reagents and reaction conditions.

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